molecular formula C9H21N B079882 2-Nonanamine CAS No. 13205-58-8

2-Nonanamine

Cat. No.: B079882
CAS No.: 13205-58-8
M. Wt: 143.27 g/mol
InChI Key: ALXIFCUEJWCQQL-UHFFFAOYSA-N
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Description

2-Nonanamine, also known as 2-aminononane, is an organic compound belonging to the class of amines. It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a nonane chain. This compound is a primary amine and is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Mechanism of Action

Target of Action

2-Nonanamine, also known as nonan-2-amine or Nonan-2-amine, is a type of amine . Amines are organic compounds that can be considered derivatives of ammonia, in which one or more hydrogen atoms have been replaced by alkyl or aryl groups In biological systems, amines often interact with proteins, enzymes, and other cellular components, influencing various biochemical processes .

Mode of Action

Amines in general can act as bases, accepting protons from other molecules during chemical reactions . This can lead to changes in the chemical environment, influencing the behavior of other molecules and biochemical pathways .

Biochemical Pathways

For instance, they can participate in the formation of amino acids, which are the building blocks of proteins . They can also be involved in the synthesis of neurotransmitters, which are crucial for the transmission of signals in the nervous system .

Pharmacokinetics

The properties of this compound provided by chemspider suggest that it has a relatively high logp value of 340, indicating that it is likely to be lipophilic This could influence its absorption and distribution within the body

Result of Action

As an amine, it could potentially influence a variety of biochemical processes, depending on its specific interactions with other molecules in the system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine group, potentially influencing its reactivity . Additionally, factors such as temperature and the presence of other molecules can also influence its behavior .

Biochemical Analysis

Cellular Effects

Amines can influence cell function in various ways, such as by participating in biochemical reactions, influencing cell signaling pathways, and affecting gene expression .

Molecular Mechanism

The molecular mechanism of 2-Nonanamine is not well-studied. As an amine, it can participate in a variety of biochemical reactions. For instance, amines can act as nucleophiles in reactions with electrophiles, or as bases in reactions with acids .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. The stability and degradation of amines can be influenced by factors such as pH, temperature, and the presence of other reactive substances .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. The effects of amines can vary with dosage, and high doses can potentially have toxic or adverse effects .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-known. Amines can be involved in a variety of metabolic processes. For instance, they can be metabolized by enzymes such as amine oxidases, and can participate in reactions involving transamination or decarboxylation .

Transport and Distribution

Amines can be transported across cell membranes through various mechanisms, including passive diffusion and active transport .

Subcellular Localization

Amines can be found in various subcellular compartments, depending on their specific properties and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nonanamine can be synthesized through several methods:

Industrial Production Methods: In industrial settings, nonan-2-amine is often produced through large-scale reductive amination processes, which offer high yields and purity. The use of catalytic hydrogenation with metal catalysts like palladium or platinum is also common in industrial synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: this compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Substituted amines with various functional groups.

Comparison with Similar Compounds

Properties

IUPAC Name

nonan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXIFCUEJWCQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512165
Record name Nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13205-58-8
Record name 2-Nonanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13205-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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